molecular formula C15H12O5 B14680904 [1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy- CAS No. 38197-35-2

[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-

Cat. No.: B14680904
CAS No.: 38197-35-2
M. Wt: 272.25 g/mol
InChI Key: QFZMZNOTZIQSJL-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy-: is an organic compound that belongs to the biphenyl family. This compound is characterized by two benzene rings connected by a single bond, with carboxylic acid groups at the 2,2’ positions and a methoxy group at the 6 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, often in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .

Biology: The compound is studied for its potential biological activities. It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They are investigated for their potential use in treating various diseases, including cancer and inflammatory conditions .

Industry: In the industrial sector, the compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it valuable in the development of advanced materials .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming cationic intermediates that further react to produce substituted products. The pathways involved include electrophilic aromatic substitution and nucleophilic addition .

Comparison with Similar Compounds

Uniqueness: The presence of both carboxylic acid groups and a methoxy group in [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- makes it unique. This combination allows for diverse chemical reactions and applications, making it a versatile compound in scientific research .

Properties

CAS No.

38197-35-2

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

2-(2-carboxyphenyl)-3-methoxybenzoic acid

InChI

InChI=1S/C15H12O5/c1-20-12-8-4-7-11(15(18)19)13(12)9-5-2-3-6-10(9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

QFZMZNOTZIQSJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=CC=CC=C2C(=O)O)C(=O)O

Origin of Product

United States

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